molecular formula C21H19N3O4S B2681496 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide CAS No. 894011-55-3

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide

Cat. No. B2681496
CAS RN: 894011-55-3
M. Wt: 409.46
InChI Key: DJPIIULXTQYKBD-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group and a 4-methyl-2-phenylthiazol-5-yl group, both attached to an oxalamide moiety .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of novel organoselenium compounds incorporating a benzo [d] [1,3]dioxole subunit .


Molecular Structure Analysis

The molecular structure of “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide” is complex and would be determined by techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide” would be determined by techniques such as NMR, IR, and mass spectrometry .

Scientific Research Applications

Synthesis and Characterization

  • Compounds with complex structures, including those with benzodioxole and thiazole moieties, have been synthesized and characterized through various techniques, such as FT-IR, NMR spectroscopy, and X-ray diffraction analyses. These compounds are often analyzed for their molecular structures, stabilized by weak intermolecular interactions, and their electronic properties evaluated through DFT calculations and molecular electrostatic potential mapping (Ahmed et al., 2016).

Catalytic and Biological Activities

  • Half-sandwich Ruthenium(II) complexes with organosulfur and -selenium ligands synthesized using click reactions have been explored for catalytic activities, such as oxidation of alcohols and transfer hydrogenation of ketones. The structure and efficiency of these complexes depend significantly on the coordination of the ligands to the metal center (Saleem et al., 2013).

Molecular Modeling and Drug Design

  • Novel inhibitors targeting specific biological pathways or enzymes, such as HIV-1 reverse transcriptase, have been designed based on constrained analogs of known active compounds. These studies involve synthesis, structural characterization, and evaluation of biological activities, often supported by molecular modeling and QSAR analysis to understand the compounds' interactions and improve their efficacy (Maruenda & Johnson, 1995).

Antihistaminic Agents

  • The development of antihistaminic agents involves the synthesis of compounds like 2-(4-substituted-1-piperazinyl)benzimidazoles and the evaluation of their H1-antihistaminic activity in vitro and in vivo. The structural features, such as the presence of an oxygen atom in specific positions, significantly influence the compounds' potency and efficacy (Iemura et al., 1986).

Future Directions

The future directions for “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide” could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-13-18(29-21(23-13)14-5-3-2-4-6-14)9-10-22-19(25)20(26)24-15-7-8-16-17(11-15)28-12-27-16/h2-8,11H,9-10,12H2,1H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPIIULXTQYKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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